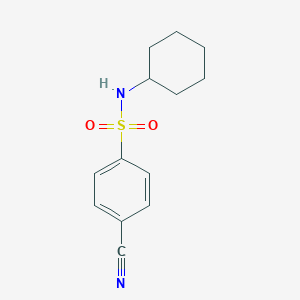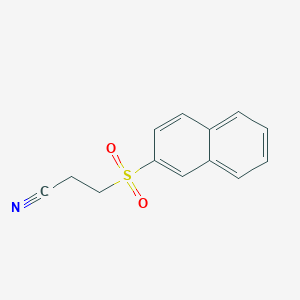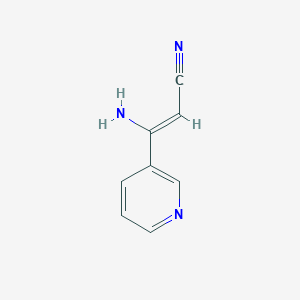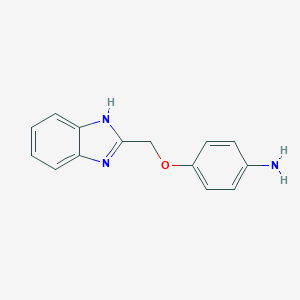![molecular formula C20H20ClNO6S B263884 2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B263884.png)
2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide is not fully understood. However, it has been suggested that it exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and viral and bacterial infections.
Biochemical and Physiological Effects:
Studies have shown that 2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide can modulate the expression of various genes and proteins involved in inflammation, cancer, and viral and bacterial infections. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to exhibit low toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide in lab experiments is its potential therapeutic applications in various fields of research. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, it could be studied for its potential use in combination therapy with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide has been achieved through various methods. One of the most common methods involves the condensation of 7-(2-methyl-2-propenyl)oxy-4-methylcoumarin with ethyl 2-chloroacetate, followed by the cyclization of the resulting intermediate with thionyl chloride and sodium hydroxide. Other methods involve the use of different reagents and catalysts, such as copper(II) acetate and sodium hydride.
Wissenschaftliche Forschungsanwendungen
2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
Molekularformel |
C20H20ClNO6S |
|---|---|
Molekulargewicht |
437.9 g/mol |
IUPAC-Name |
2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C20H20ClNO6S/c1-11(2)9-27-18-8-17-14(6-16(18)21)12(3)15(20(24)28-17)7-19(23)22-13-4-5-29(25,26)10-13/h4-6,8,13H,1,7,9-10H2,2-3H3,(H,22,23) |
InChI-Schlüssel |
ABYJUAIGMRQJGZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=C)C)CC(=O)NC3CS(=O)(=O)C=C3 |
Kanonische SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=C)C)CC(=O)NC3CS(=O)(=O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B263809.png)



![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B263820.png)
![2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B263833.png)
![5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile](/img/structure/B263834.png)


![4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B263853.png)